molecular formula C12H24O4 B14232205 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol CAS No. 512782-70-6

3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol

Cat. No.: B14232205
CAS No.: 512782-70-6
M. Wt: 232.32 g/mol
InChI Key: HPVAWLGVGYAKIQ-UHFFFAOYSA-N
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Description

3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is a chemical compound with a complex structure characterized by multiple propoxy groups and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol typically involves the reaction of allyl alcohol with propylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with the hydroxyl groups of the allyl alcohol to form the desired product. The reaction conditions often include moderate temperatures and the use of a base catalyst to facilitate the etherification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers, surfactants, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-yn-1-ol: This compound has a similar structure but with a phenyl group instead of the allyloxy group.

    (Propargyloxy)trimethylsilane: This compound contains a propargyloxy group and is used in similar synthetic applications.

Uniqueness

3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is unique due to its multiple propoxy groups and the presence of an allyloxy group, which confer specific reactivity and properties. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

512782-70-6

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

3-[3-(3-prop-2-enoxypropoxy)propoxy]propan-1-ol

InChI

InChI=1S/C12H24O4/c1-2-7-14-9-4-11-16-12-5-10-15-8-3-6-13/h2,13H,1,3-12H2

InChI Key

HPVAWLGVGYAKIQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCCOCCCOCCCO

Origin of Product

United States

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